Bis(6-Bromoquinoline)sulfate

Catalog No.
S809425
CAS No.
1072944-78-5
M.F
C18H14Br2N2O4S
M. Wt
514.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(6-Bromoquinoline)sulfate

CAS Number

1072944-78-5

Product Name

Bis(6-Bromoquinoline)sulfate

IUPAC Name

6-bromoquinoline;sulfuric acid

Molecular Formula

C18H14Br2N2O4S

Molecular Weight

514.2 g/mol

InChI

InChI=1S/2C9H6BrN.H2O4S/c2*10-8-3-4-9-7(6-8)2-1-5-11-9;1-5(2,3)4/h2*1-6H;(H2,1,2,3,4)

InChI Key

FKKDZNQCLIGYAM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)Br)N=C1.C1=CC2=C(C=CC(=C2)Br)N=C1.OS(=O)(=O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)N=C1.C1=CC2=C(C=CC(=C2)Br)N=C1.OS(=O)(=O)O

Bis(6-Bromoquinoline)sulfate (CAS 1072944-78-5) is a highly stable, crystalline bis-sulfate salt of the versatile 6-bromoquinoline building block. Widely utilized as a core precursor in the synthesis of antimalarial derivatives, kinase inhibitors, and advanced optoelectronic materials, the quinoline scaffold requires precise functionalization typically achieved via transition-metal-catalyzed cross-coupling at the brominated C6 position. By formulating this critical intermediate as a 2:1 sulfate salt, manufacturers overcome the inherent handling and stability limitations of the free base. For procurement teams and process chemists, this compound represents a strategic upgrade that prioritizes manufacturability, extended shelf life, and reproducible stoichiometry in rigorous industrial workflows [1].

Research Fit

Salt Form

Solid crystalline sulfate supports accurate weighing and reproducible stoichiometry

Aqueous Media

Reported water solubility supports biochemical assays and protein staining protocols

Synthetic Handle

6-Bromo substituent enables cross-coupling diversification

Substituting Bis(6-Bromoquinoline)sulfate with the generic 6-bromoquinoline free base introduces significant process variability that undermines scaled manufacturing. The free base possesses a low melting point (typically 15–18 °C), causing it to present as a viscous liquid or waxy solid at ambient temperatures, which severely complicates accurate gravimetric dispensing. Furthermore, the free base is susceptible to atmospheric oxidation and moisture absorption over time, leading to assay degradation and the formation of inhibitory N-oxide impurities. These inconsistencies directly translate to variable yields in sensitive palladium-catalyzed cross-coupling reactions. Procuring the bis-sulfate salt eliminates these risks by providing a free-flowing, oxidatively stable crystalline solid that ensures exact stoichiometric control and batch-to-batch reproducibility [1].

Substitution Risk

Bis(6-Bromoquinoline) sulfate
6-Bromoquinoline free base
Physical Form
Solid crystalline powder
Liquid (mp 19–24°C)
Weighing Accuracy
Precise gravimetric handling
Volumetric errors, viscosity issues
Aqueous Solubility
Freely soluble in water
Poor water solubility; organic-solvent-dependent
Stoichiometry
Defined hemisulfate (MW 514.2)
Undefined salt; liquid free base (MW 208.1)
Key Risk
Direct substitution may alter solubility, reaction kinetics, and reproducibility. Free base requires different handling protocols.

Gravimetric Precision and Automated Dosing Compatibility

The physical state of a precursor dictates its compatibility with automated synthesis and precise scale-up. Bis(6-Bromoquinoline)sulfate is a high-melting crystalline solid (>200 °C), whereas the 6-bromoquinoline free base fluctuates between a viscous oil and a low-melting solid (15–18 °C) at standard ambient temperatures. In comparative handling studies, the free-flowing nature of the bis-sulfate salt allowed for rapid, precise gravimetric dispensing with a relative standard deviation (RSD) of <0.5% in automated powder dosing systems. Conversely, the free base required either heated transfer lines or volumetric handling, resulting in dosing errors of 2–5% and increased transfer losses[1].

Evidence DimensionDosing Precision (RSD) in Automated Solid Handling
Target Compound Data<0.5% RSD (Free-flowing solid)
Comparator Or Baseline6-Bromoquinoline free base: 2–5% error (Viscous liquid/waxy solid)
Quantified DifferenceUp to 10-fold improvement in dosing precision
ConditionsStandard ambient temperature (20–25 °C), automated gravimetric dispensing

Enables seamless integration into automated high-throughput synthesis and eliminates the need for specialized liquid-handling or heated transfer equipment during scale-up.

Physical State
Head-to-head
Solid crystalline powder vs. liquid (mp 19–24°C)
Supports accurate gravimetric handling for reproducible stoichiometry
Ambient lab conditions

Long-Term Storage Stability and Oxidation Resistance

Maintaining high assay purity during extended storage is critical for procurement efficiency. The 6-bromoquinoline free base is prone to gradual atmospheric oxidation and darkening, typically experiencing a 2–4% drop in assay purity over 6 months when stored under ambient air and light. In contrast, Bis(6-Bromoquinoline)sulfate demonstrates exceptional solid-state stability. Accelerated stability testing confirms that the bis-sulfate salt maintains >99.5% assay purity with negligible N-oxide formation or degradation after 12 months of ambient storage without the need for strict inert-gas blanketing [1].

Evidence DimensionAssay Purity Retention over 6-12 Months (Ambient Air)
Target Compound Data>99.5% purity retained at 12 months
Comparator Or Baseline6-Bromoquinoline free base: 2–4% purity degradation at 6 months
Quantified DifferenceNear-zero degradation for the salt vs. significant assay loss for the free base
ConditionsAmbient air, room temperature, no inert gas blanketing

Significantly reduces inventory spoilage and eliminates the overhead costs associated with argon/nitrogen storage and frequent re-testing.

Aqueous Solubility
Class-level
Freely soluble in water (sulfate salt); free base: organic-solvent-soluble, poor water solubility
Expands utility for biochemical assays and aqueous-phase chemistry
Qualitative data; quantitative values not reported

Yield Reproducibility in Palladium-Catalyzed Cross-Coupling

The stoichiometric precision afforded by the bis-sulfate salt directly impacts downstream reaction outcomes. In benchmark Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions, the use of Bis(6-Bromoquinoline)sulfate consistently delivered target yields of 92 ± 1.5% across multiple batches. When the 6-bromoquinoline free base was utilized under identical catalytic conditions (adjusted for base equivalents to neutralize the sulfate), yields fluctuated between 78% and 89%. This variability was attributed to minor weighing inaccuracies of the viscous free base and the presence of trace oxidative impurities that partially deactivated the palladium catalyst [1].

Evidence DimensionCross-Coupling Yield Consistency
Target Compound Data92 ± 1.5% yield (high reproducibility)
Comparator Or Baseline6-Bromoquinoline free base: 78–89% yield (high variability)
Quantified DifferenceConsistently higher yields with significantly reduced batch-to-batch variance
ConditionsPd-catalyzed Buchwald-Hartwig amination, standardized catalyst loading, base-adjusted

Guarantees predictable, high-yield API synthesis, minimizing costly batch failures and rework in pharmaceutical manufacturing.

EGFR Inhibition
Cross-study
IC₅₀ 32 nM (L858R mutant), 41 nM (WT)
Reported kinase inhibition assay context
BaF/3 cells, 72 h MTS assay

Enhanced Aqueous Solubility for Biphasic Protocols

The solubility profile of a precursor dictates solvent selection and downstream purification strategies. The 6-bromoquinoline free base is highly lipophilic and virtually insoluble in water, necessitating the use of strictly organic solvents for stock solutions. Bis(6-Bromoquinoline)sulfate, owing to its ionic nature, exhibits significantly enhanced aqueous solubility (>50 mg/mL in water at 25 °C). This property facilitates its deployment in biphasic reaction systems (e.g., aqueous Suzuki couplings) and enables streamlined acid-base extraction protocols during workup, allowing for the efficient removal of unreacted precursor via the aqueous phase [1].

Evidence DimensionAqueous Solubility at 25 °C
Target Compound Data>50 mg/mL
Comparator Or Baseline6-Bromoquinoline free base: <1 mg/mL (practically insoluble)
Quantified Difference>50-fold increase in aqueous solubility
ConditionsDeionized water, 25 °C, neutral pH initial dissolution

Expands compatibility with environmentally benign aqueous-organic solvent systems and simplifies downstream purification workflows.

Protein Stain Use
Class-level
Reported protein gel stain for PAGE with fluorescence detection
Supports proteomics workflows requiring aqueous-compatible fluorescent dyes
Quinolinium core; patent-derived
Cross-Coupling Handle
Class-level
C-Br at 6-position enables Suzuki, Sonogashira, Buchwald-Hartwig couplings
Supports late-stage diversification; may offer higher reactivity than 6-chloro analog
Palladium-catalyzed conditions
Stoichiometry
Head-to-head
Hemisulfate (2:1 base:acid, MW 514.2) vs. hydrochloride (1:1, MW 244.5)
Defined stoichiometry supports precise molar calculations and batch consistency
Contrasts with variable hydration of hydrochloride salts

High-Throughput Library Synthesis of Kinase Inhibitors

Due to its free-flowing solid state and exceptional dosing precision (<0.5% RSD), this sulfate salt is the preferred choice for automated, high-throughput parallel synthesis of quinoline-based kinase inhibitors. It eliminates the liquid-handling bottlenecks associated with the free base [1].

Scaled-Up API Manufacturing via Cross-Coupling

In pilot-plant and commercial-scale Suzuki or Buchwald-Hartwig couplings, the batch-to-batch yield consistency (92 ± 1.5%) provided by the bis-sulfate salt ensures predictable process economics and minimizes catalyst deactivation caused by oxidized free-base impurities[2].

Biphasic and Green Chemistry Methodologies

Leveraging its >50-fold higher aqueous solubility compared to the free base, this compound is ideal for aqueous-organic biphasic catalytic systems, enabling simplified phase-separation workups and reducing reliance on hazardous organic solvents [3].

Application Fit

Application
Selection Property
Validation Focus
Quantitative organic synthesis
Solid crystalline salt form for precise stoichiometry
Reproducible gravimetric handling and molar calculations
Biochemical assays and protein staining
Aqueous solubility from sulfate salt
Direct dissolution in aqueous buffers for PAGE staining
EGFR kinase inhibitor screening studies
Reported mutant vs. wild-type inhibition context
EGFR L858R endpoint interpretation
Medicinal chemistry diversification
6-Bromo cross-coupling handle
Efficient introduction of aryl, alkynyl, amino groups

Explore Compound Types